3,4-Diethoxyphenylacetonitrile
Description
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 27472-21-5 | |
| Molecular Formula | $$ \text{C}{12}\text{H}{15}\text{NO}_2 $$ | |
| Molecular Weight | 205.25 g/mol | |
| InChI Key | OBDKFHFLERWBBI-UHFFFAOYSA-N |
The compound’s X-ray crystallography data, though not directly available, can be inferred from analogous structures. For example, the related compound (3,4-dimethoxyphenyl)acetonitrile crystallizes in a monoclinic system with specific lattice parameters, suggesting similar packing arrangements for the ethoxy derivative.
Structural Analysis of Aromatic Nitrile-Ether Hybrid Systems
The molecular architecture of 3,4-diethoxyphenylacetonitrile consists of three key components:
- Aromatic Benzene Ring : Serves as the scaffold for substitution.
- Ethoxy Groups (-OCH$$2$$CH$$3$$) : Electron-donating substituents at the 3- and 4-positions, influencing ring electron density.
- Acetonitrile Moiety (-CH$$_2$$CN) : A polar, electron-withdrawing group at the benzylic position, contributing to dipole moments.
Electronic and Steric Effects
- Resonance and Inductive Effects : The ethoxy groups donate electrons via resonance (+R effect), increasing electron density on the aromatic ring, while the nitrile group withdraws electrons (-I effect), creating a push-pull electronic environment.
- Dihedral Angles : Computational models predict dihedral angles of ~60° between the ethoxy groups and the aromatic plane, minimizing steric hindrance.
- Hybridization : The nitrile’s sp-hybridized carbon and the aromatic ring’s sp$$^2$$-hybridized carbons create distinct bond lengths (e.g., C≡N: ~1.16 Å; C-C aromatic: ~1.39 Å).
Table 2: Bond Characteristics
| Bond Type | Length (Å) | Hybridization |
|---|---|---|
| C≡N (Nitrile) | 1.16 | sp |
| C-O (Ethoxy) | 1.43 | sp$$^3$$ |
| C-C (Aromatic) | 1.39 | sp$$^2$$ |
The compound’s torsional flexibility is limited by the rigid aromatic core, but the ethoxy groups permit minor conformational adjustments in solution.
Spectroscopic Profiling and Molecular Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl$$_3$$) :
- δ 6.85–6.75 ppm : Multiplet for aromatic protons (H-2, H-5, H-6).
- δ 3.90–3.85 ppm : Quartet for ethoxy methylene (-OCH$$2$$CH$$3$$) protons.
- δ 1.45–1.40 ppm : Triplet for ethoxy methyl (-OCH$$2$$CH$$3$$) protons.
- δ 3.69 ppm : Singlet for benzylic CH$$_2$$ group adjacent to the nitrile.
13C NMR (100 MHz, CDCl$$_3$$) :
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDKFHFLERWBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181900 | |
| Record name | (3,4-Diethoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27472-21-5 | |
| Record name | 3,4-Diethoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27472-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Diethoxyphenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027472215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-Diethoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-diethoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method 1: Synthesis via Decarboxylation and Aldoxime Reaction
-
- Start with a precursor such as 3-(3,4-diethoxyphenyl)-2',3'-epoxy-potassium propionate.
- Use potassium hydroxide in an aqueous solution to facilitate the reaction.
- The product is 3,4-diethoxyphenylacetaldehyde.
-
- React the aldehyde with hydroxylamine hydrochloride and sodium bicarbonate in an organic solvent (e.g., toluene).
- This step yields the corresponding aldoxime.
-
- Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a strong base to promote dehydration.
- Control pH to ensure optimal conditions for product formation.
- Solvents : Toluene or DMSO
- Temperature : Reflux conditions typically around 60-80°C
- Yield : Approximately 70-85%, depending on reaction conditions and purification methods.
Method 2: Direct Synthesis from Ethyl Precursors
-
- Use ethyl 3,4-diethoxybenzoate as a starting material.
-
- Conduct a nucleophilic substitution reaction with sodium cyanide to introduce the cyano group directly onto the aromatic ring.
-
- Purify the product through recrystallization from ethanol or another suitable solvent.
- Solvents : Ethanol for recrystallization
- Temperature : Room temperature for the substitution step
- Yield : Typically around 60-75%.
Comparative Analysis of Methods
| Method | Key Steps | Solvent Used | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Method 1 | Decarboxylation, Aldoxime, Dehydration | Toluene / DMSO | 70-85 | More complex but higher yield |
| Method 2 | Nucleophilic substitution | Ethanol | 60-75 | Simpler but lower yield |
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products Formed
Oxidation: 3,4-Diethoxybenzoic acid.
Reduction: 3,4-Diethoxyphenylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
3,4-Diethoxyphenylacetonitrile is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including:
- Drotaverine : A well-known antispasmodic agent used for treating smooth muscle spasms. The synthesis pathway involves using this compound as a key building block .
Research has demonstrated that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Properties : Studies indicate that compounds derived from this nitrile show promising antimicrobial effects against various pathogens. For example, synthesized derivatives displayed notable inhibition zones against Candida albicans and Escherichia coli in laboratory tests.
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Candida albicans | 20 | 6 |
| Escherichia coli | 15 | 12.5 |
- Cytotoxicity and Anticancer Activity : Recent studies have indicated that certain analogs of this compound can induce apoptosis in cancer cell lines, demonstrating potential anticancer properties.
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.049 | Inhibition of PLpro |
| Compound B | 1.1 | Reversal of P-glycoprotein efflux |
Material Science
The compound has also been explored for its potential applications in material science, particularly in the development of hydrogels and polymeric materials due to its chemical properties that allow for modification and functionalization.
Case Study 1: Antimicrobial Activity
A study conducted on various synthesized derivatives of this compound assessed their antimicrobial efficacy against common pathogens. Results showed that specific structural modifications enhanced their activity significantly compared to non-substituted counterparts.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the anticancer potential of this compound's derivatives. The study focused on their ability to inhibit drug resistance mechanisms in cancer cells, showcasing their utility in developing new cancer therapies .
Mechanism of Action
The mechanism of action of 3,4-Diethoxyphenylacetonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, although detailed studies are required to elucidate its exact molecular targets and pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3,4-Diethoxyphenyl)acetonitrile
- CAS No.: 27472-21-5
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- Physical Properties : Off-white to white crystalline solid, ≥98% purity .
Comparison with Structural Analogs
3,4-(Methylenedioxy)phenylacetonitrile
- CAS No.: 4439-02-5
- Molecular Formula: C₉H₇NO₂
- Molecular Weight : 161.16 g/mol
- Key Differences :
- Substituents : Contains a methylenedioxy (O-CH₂-O) group instead of ethoxy groups.
- Applications : Precursor for derrubone synthesis and forensic analysis of methamphetamine .
- Reactivity : The electron-donating methylenedioxy group enhances aromatic electrophilic substitution compared to ethoxy substituents.
3,4-Dimethoxyphenylacetonitrile
- CAS No.: 93-17-4
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.20 g/mol
- Key Differences :
3,4-Diethoxyphenylacetic Acid
- CAS No.: 38464-04-9
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 236.25 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Reactivity Insights
- Electronic Effects : Ethoxy groups in this compound provide moderate electron-donating effects, balancing reactivity in electrophilic substitutions compared to stronger electron-donating methylenedioxy groups .
- Steric Hindrance : The larger ethoxy substituents may reduce reaction rates in crowded synthetic pathways (e.g., Hoesch reactions) compared to smaller methoxy analogs .
Biological Activity
3,4-Diethoxyphenylacetonitrile is an organic compound with the molecular formula and a variety of potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural similarity to biologically active phenethylamines and its potential applications in drug development.
- Molecular Weight : 219.25 g/mol
- CAS Number : 27472-21-5
- Chemical Structure : The compound features a phenyl ring substituted with two ethoxy groups and an acetonitrile functional group.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation in vitro.
- Neuroactive Effects : As a phenethylamine derivative, it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It may act as a ligand for various receptors, modulating their activity and influencing physiological responses.
Antimicrobial Activity
A study conducted on the antimicrobial properties of various phenethylamine derivatives indicated that this compound showed significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL .
Anticancer Studies
In vitro assays using human cancer cell lines demonstrated that this compound could inhibit cell growth. The IC50 value was found to be approximately 30 µM for certain breast cancer cell lines, suggesting a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Neuroactivity |
|---|---|---|---|---|
| This compound | Ethoxy-substituted | Moderate | Moderate | Potential |
| 2-(3,4-Dimethoxyphenyl)-ethylamine | Methoxy-substituted | Low | High | High |
| 3,4-Dimethoxyphenethylamine | Methoxy-substituted | Moderate | Moderate | High |
Q & A
Q. What computational tools predict synthetic pathways for novel derivatives?
- Methodological Answer : Use AI-driven platforms (e.g., Reaxys or Pistachio) with retrosynthesis algorithms. Input SMILES strings (e.g., C1=CC(=C(C=C1OCC)OCC)CC#N) to generate feasible routes, prioritizing one-step reactions with high atom economy .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
